molecular formula C3H2ClNaO2 B1593221 2-Chloroacrylic acid sodium salt CAS No. 32997-86-7

2-Chloroacrylic acid sodium salt

Cat. No.: B1593221
CAS No.: 32997-86-7
M. Wt: 128.49 g/mol
InChI Key: BNGQLYQWSYXQLK-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules in the process of polymerization . The nature of these interactions is largely dependent on the specific conditions and reactants involved in the polymerization process.

Cellular Effects

The cellular effects of 2-Chloroacrylic acid sodium salt are also not well-studied. It is known that the polymers it forms can have various effects on cells. For example, styrene-maleic anhydride copolymers have been shown to be resistant to alkali metal and acidic environments, which could potentially influence cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a monomer in polymerization reactions. It can bind with other monomers to form polymers with different properties . The exact mechanism of these reactions, including any enzyme inhibition or activation and changes in gene expression, is complex and depends on the specific conditions and reactants involved.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the properties of the polymers it forms can change depending on the conditions and duration of the polymerization process

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroacrylic acid sodium salt is synthesized by reacting 2-chloroacrylic acid with sodium hydroxide. The reaction typically involves dissolving 2-chloroacrylic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain a pure, dry sample .

Chemical Reactions Analysis

Types of Reactions

2-Chloroacrylic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroacrylic acid sodium salt is unique due to its chlorine atom, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to form polymers with specific characteristics and its resistance to harsh environments make it valuable in various applications .

Properties

IUPAC Name

sodium;2-chloroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2.Na/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGQLYQWSYXQLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335804
Record name 2-Chloro-2-Propenoic acid sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32997-86-7
Record name 2-Chloro-2-Propenoic acid sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium;2-chloroprop-2-enoate;hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroacrylic acid sodium salt
Reactant of Route 2
2-Chloroacrylic acid sodium salt
Reactant of Route 3
2-Chloroacrylic acid sodium salt
Reactant of Route 4
2-Chloroacrylic acid sodium salt

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